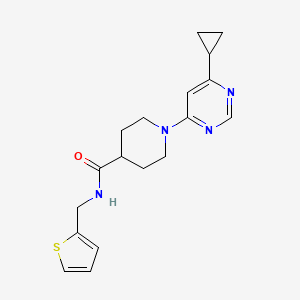

1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, a thiophen-2-ylmethyl group, and a piperidine-4-carboxamide moiety

Preparation Methods

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The thiophen-2-ylmethyl group is then attached, and finally, the piperidine-4-carboxamide moiety is introduced. Each step may involve various reaction conditions such as temperature control, pH adjustments, and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often resulting in the formation of carboxylic acids or amines.

Scientific Research Applications

1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

6-fluoro-1-methyl-2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]-3-phenyl-2H-quinazolin-4-one: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.

5,5,5-trifluoro-1-[4-[3-(1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]pentan-1-one: Another compound with a similar core structure but distinct functional groups, leading to different chemical and biological activities.

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, also known by its CAS number 1798673-25-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4OS with a molecular weight of 342.5 g/mol. The structure features a piperidine core substituted with a cyclopropyl pyrimidine and a thiophen-2-ylmethyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄OS |

| Molecular Weight | 342.5 g/mol |

| CAS Number | 1798673-25-2 |

Synthesis

The synthesis typically involves several steps, including:

- Formation of the pyrimidine moiety : Utilizing commercially available precursors.

- Coupling reactions : Such as nucleophilic substitutions to attach the thiophene and cyclopropyl groups.

- Final carboxamide formation : Often involving coupling reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some exhibiting strong inhibitory effects on urease enzymes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown promising AChE inhibitory activity, which is relevant for treating neurodegenerative diseases.

- Urease Inhibition : The compound's ability to inhibit urease has been quantified with IC50 values indicating strong activity compared to standard inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Reference (Thiourea) | 21.25 |

| Test Compound | 2.14 - 6.28 |

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Binding : The compound may inhibit enzyme activity by binding to the active site, preventing substrate access.

- Receptor Modulation : It may also modulate receptor activity, either activating or blocking receptor functions depending on the target.

Case Studies and Research Findings

A study published in PubMed highlighted the efficacy of piperidine derivatives against resistant pathogens like Candida auris, demonstrating their potential as novel antifungal agents. The derivatives showed MIC values ranging from 0.24 to 0.97 μg/mL against clinical isolates, indicating their potency.

Another research effort focused on the antibacterial properties of similar compounds, revealing moderate to strong activity against various strains and suggesting their potential in developing new antimicrobial therapies.

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4OS/c23-18(19-11-15-2-1-9-24-15)14-5-7-22(8-6-14)17-10-16(13-3-4-13)20-12-21-17/h1-2,9-10,12-14H,3-8,11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEOXMGYEVXZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.